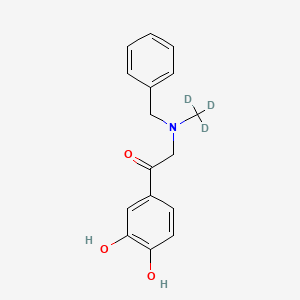

2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

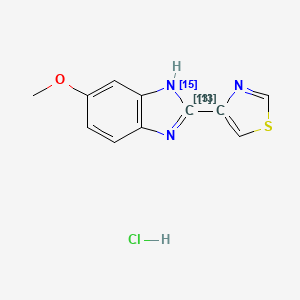

The compound “2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3” is a derivative of acetophenone, which is a simple aromatic ketone . The “d3” likely refers to the presence of three deuterium atoms, which are isotopes of hydrogen. The benzylmethylamino group is a substituted amine, and the 3’,4’-dihydroxy refers to the presence of two hydroxyl (OH) groups on the aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic ring of the acetophenone, with the substituted amine and the two hydroxyl groups attached at the 2, 3’, and 4’ positions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic ring, the ketone group, the amine, and the hydroxyl groups. Each of these functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxyl and amine groups could increase its solubility in water .Scientific Research Applications

Occurrences, Toxicities, and Ecological Risks of Related Compounds

Benzophenone-3 (BP-3), a common component in organic sunscreen products, has been studied extensively for its environmental occurrence, toxic effects, and potential ecological risks due to its widespread use and bioaccumulation potential. Research indicates that BP-3 and its metabolites can penetrate various environmental matrices and biota, raising concerns about its impact on aquatic ecosystems and human health. Studies on BP-3 highlight the importance of monitoring and assessing the environmental fate of similar organic compounds, which could be relevant for research into "2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone-d3" (Sujin Kim & Kyungho Choi, 2014).

Advanced Oxidation Processes for Degradation

The degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes (AOPs) have been explored to understand the environmental impact of pharmaceutical compounds. Such studies are crucial for developing strategies to mitigate the effects of recalcitrant compounds in the environment. This research area might be relevant for studying the environmental behavior and degradation of "this compound" and similar compounds (Mohammad Qutob et al., 2022).

Mechanism of Action

Target of Action

For instance, PRL-8-53, a nootropic substituted phenethylamine, has been shown to potentiate dopamine while partially inhibiting serotonin

Mode of Action

The exact mode of action of 2-(Benzylmethylamino)-3’,4’-dihydroxyacetophenone-d3 is currently unknown. This could result in changes in cellular signaling pathways, leading to alterations in cellular function .

Biochemical Pathways

For instance, phenethylamine, a compound with a similar structure, has been shown to interact with primary amine oxidase and trypsin

Pharmacokinetics

Two-compartment pharmacokinetic models suggest that the drug in the central compartment decreases initially due to simultaneous elimination and distribution to the peripheral compartment

Result of Action

Based on the known actions of similar compounds, it could potentially modulate cellular signaling pathways, leading to alterations in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound. Additionally, lifestyle factors such as diet and physical activity can influence the compound’s efficacy .

Properties

IUPAC Name |

2-[benzyl(trideuteriomethyl)amino]-1-(3,4-dihydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVERDXLUFRHUKR-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)